2-methyl-4aH-quinolin-4-one
Description
2-Methyl-4aH-quinolin-4-one (CAS: 5660-24-2), also known as 2-methyl-1H-quinolin-4-one or 4-hydroxy-2-methylquinoline, is a heterocyclic compound with the molecular formula C₁₀H₉NO. Its structure comprises a quinoline backbone substituted with a methyl group at the 2-position and a ketone group at the 4-position . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antimalarial and antimicrobial agents. Its tautomeric equilibrium between 4-quinolinol and 4-quinolinone forms contributes to its reactivity and biological activity .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6,8H,1H3 |
InChI Key |
PRNZDZMOXBSRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4aH-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with acetic anhydride under acidic conditions. Another method includes the reaction of 2-methylquinoline with oxidizing agents such as potassium permanganate or chromium trioxide to introduce the keto group at the 4-position .
Industrial Production Methods
Industrial production of 2-methyl-4aH-quinolin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4aH-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methyl-4-hydroxyquinoline.
Substitution: Electrophilic substitution reactions can introduce different substituents at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-methyl-4-hydroxyquinoline.
Substitution: Various 3-substituted quinoline derivatives.
Scientific Research Applications
2-methyl-4aH-quinolin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its role in drug discovery.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-methyl-4aH-quinolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, exhibiting antimicrobial activity .
Comparison with Similar Compounds
2-Isopropyl-4H-quinolizin-4-one (Compound 3c)
1-Methyl-2-nonylquinolin-4(1H)-one
- Substituents: Methyl at position 1 and nonyl at position 2.
- Applications: Used in antimicrobial studies due to its long hydrophobic chain, which enhances membrane penetration. LogP values for similar ELQs (Endochin-like quinolones) range from 3.5–5.2, indicating higher lipophilicity than 2-methyl-4aH-quinolin-4-one (logP ~2.8) .
Hydroxy- and Methoxy-Substituted Derivatives
7-Methoxy-2-methylquinolin-4(1H)-one
6,7-Dimethoxyquinolin-4(1H)-one
- Substituents : Dimethoxy at positions 6 and 5.
- Biological Activity: Demonstrates improved solubility (logP ~1.9) compared to 2-methyl-4aH-quinolin-4-one, making it a candidate for CNS-targeting drugs .
Halogenated Derivatives
7-Chloro-4-methylquinolin-2(1H)-one
- Substituents : Chloro at position 7, methyl at position 4.
- Applications: The electron-withdrawing chlorine atom increases stability against oxidation. MS (EI) shows a molecular ion peak at m/z 209, consistent with C₁₀H₈ClNO .
5-Chloro-4-hydroxyquinolin-2(1H)-one
- Substituents : Chloro at position 5, hydroxy at position 4.
- Reactivity : The chloro-hydroxy combination facilitates hydrogen bonding, as seen in its crystal structure (centroid-to-centroid π–π stacking distance: 3.94 Å) .
Pharmacologically Active Analogues
2-Methyl-3-(phenylaminomethyl)-1H-quinolin-4-one (Atristamine)
- Substituents: Phenylaminomethyl at position 3.
- This contrasts with imipramine, which acts on both visceral and somatic systems .
7-Hydroxy-4-methyl-1-(2-oxo-1,2-dihydro-indol-3-ylideneamino)-1H-quinolin-2-one (Compound 4a)
- Substituents : Hydroxy at position 7, methyl at position 4, and an indole-derived moiety.
- Bioactivity : Exhibits antimicrobial properties (MIC: 8 µg/mL against S. aureus) due to the planar indole fragment enhancing DNA intercalation .
Comparative Data Tables
Table 1. Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight | Substituents | LogP | Key Application |
|---|---|---|---|---|
| 2-Methyl-4aH-quinolin-4-one | 159.18 | 2-CH₃, 4-C=O | ~2.8 | Antimalarial precursor |
| 2-Isopropyl-4H-quinolizin-4-one | 185.23 | 2-CH(CH₃)₂ | ~3.5 | Antimicrobial research |
| 7-Methoxy-2-methylquinolin-4(1H)-one | 203.24 | 7-OCH₃, 2-CH₃ | ~1.9 | CNS drug candidate |
| 7-Chloro-4-methylquinolin-2(1H)-one | 209.63 | 7-Cl, 4-CH₃ | ~2.5 | Oxidation-resistant API |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
